molecular formula C11H13NO4S B2859048 (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 88425-46-1

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No. B2859048
CAS RN: 88425-46-1
M. Wt: 255.29
InChI Key: JUSWZYFYLXTMLJ-JTQLQIEISA-N
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Description

“(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid” is a positively charged derivatization reagent . It was synthesized and evaluated using non-steroidal anti-inflammatory drugs (NSAIDs), which were selected as the representative chiral carboxylic acids .


Synthesis Analysis

The synthesis of this compound involved the use of non-steroidal anti-inflammatory drugs (NSAIDs) as the representative chiral carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound includes a highly proton-affinitive moiety .


Chemical Reactions Analysis

This compound was used as a derivatization reagent for carboxylic acids . The separation efficiency and detection sensitivity were compared to (S)-pyrrolidine-2-carboxylic acid N-(pyridine-2-yl)amide (PCP2), which was previously reported as a chiral derivatization reagent for carboxylic acids .

Scientific Research Applications

Synthetic Applications and Mechanistic Insights

A Pd(II)-catalyzed reaction protocol was developed for the carboxylation of ortho-C-H bonds in anilides, providing a novel strategy for assembling biologically and pharmaceutically significant molecules. This method extends to the carboxylation of N-phenyl pyrrolidinones, showcasing the utility of (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid derivatives in synthesizing complex organic structures such as benzoxazinones and quinazolinones. Mechanistic insights reveal a dual-reaction pathway facilitated by p-toluenesulfonic acid in the activation of C-H bonds in the presence of carbon monoxide, highlighting the role of this compound derivatives in facilitating these transformations (Giri, Lam, & Yu, 2010).

Green Chemical Synthesis

The compound has been identified as a starting material in the green chemical synthesis of 2-benzenesulfonylpyridine, a key intermediate for investigational drug candidates. An optimized synthesis process emphasizes the environmental benefits and the potential of this compound derivatives in pharmaceutical manufacturing, offering a high-yield and high-purity methodology for producing aromatic pyridyl sulfides and sulfones (Trankle & Kopach, 2007).

Hydrogen-bonded Co-crystal Structure

The co-crystal structure of benzoic acid and zwitterionic l-proline, featuring this compound, demonstrates the application of non-centrosymmetric co-crystallization. This provides insights into the molecular assembly and the potential for designing novel crystal structures for pharmaceutical applications (Chesna et al., 2017).

Catalysis and Polymerization

Compounds containing this compound derivatives have been explored for their catalytic activities, such as in the oxidation of cyclohexane and ethylene polymerization. These studies underline the versatility of such compounds in catalyzing significant chemical transformations, providing pathways to environmentally friendly and efficient industrial processes (Hazra et al., 2015; Skupov et al., 2007).

Cholinesterase Inhibition

Research into the inhibition of cholinesterases, important for treating conditions like Alzheimer's disease, has identified benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates as potential inhibitors. These findings emphasize the medicinal chemistry applications of this compound derivatives in developing therapeutic agents (Pizova et al., 2017).

properties

IUPAC Name

(2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSWZYFYLXTMLJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346740
Record name (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88425-46-1
Record name (2S)-1-(Benzenesulfonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid
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